molecular formula C41H62F3N11O9 B12423753 Novokinin TFA

Novokinin TFA

Cat. No.: B12423753
M. Wt: 910.0 g/mol
InChI Key: XDICFIKWLJNEIE-UNHDVCAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novokinin trifluoroacetic acid is a synthetic peptide that acts as an agonist of the angiotensin II type 2 receptor. It is derived from the structure of ovokinin, a vasorelaxing peptide found in ovalbumin. Novokinin trifluoroacetic acid has been studied for its potential hypotensive and anti-inflammatory effects, making it a compound of interest in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Novokinin trifluoroacetic acid is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of novokinin trifluoroacetic acid follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Novokinin trifluoroacetic acid primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions

Major Products Formed

The primary product formed is the novokinin trifluoroacetic acid peptide itself. Depending on the specific reactions, modified peptides with oxidized or reduced residues may also be produced .

Mechanism of Action

Novokinin trifluoroacetic acid exerts its effects primarily through the activation of the angiotensin II type 2 receptor. This activation counteracts the vasoconstrictor effects of the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. Additionally, it interacts with the prostaglandin IP receptor, contributing to its hypotensive and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ovokinin: The parent peptide from which novokinin is derived. Ovokinin also exhibits vasorelaxing properties but is less potent than novokinin.

    Losartan: An angiotensin II type 1 receptor antagonist used to treat hypertension.

Uniqueness

Novokinin trifluoroacetic acid is unique due to its dual action on the angiotensin II type 2 receptor and the prostaglandin IP receptor. This dual mechanism enhances its hypotensive and anti-inflammatory effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C41H62F3N11O9

Molecular Weight

910.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H61N11O7.C2HF3O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;3-2(4,5)1(6)7/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);(H,6,7)/t26-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

XDICFIKWLJNEIE-UNHDVCAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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